molecular formula C8H7BrO3 B1289130 2-(5-Bromo-2-hydroxyphenyl)acetic acid CAS No. 38692-72-7

2-(5-Bromo-2-hydroxyphenyl)acetic acid

Cat. No.: B1289130
CAS No.: 38692-72-7
M. Wt: 231.04 g/mol
InChI Key: SKGHTMGJWQZJEI-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-hydroxyphenyl)acetic acid is a useful research compound. Its molecular formula is C8H7BrO3 and its molecular weight is 231.04 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways in Rats

Research on the metabolic pathways of psychoactive substances in rats identified metabolites that share structural similarities with 2-(5-Bromo-2-hydroxyphenyl)acetic acid. For example, studies have found that substances such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B) are metabolized in rats to produce various metabolites, including compounds where the bromine and hydroxyphenyl groups are crucial components of the structure. These findings highlight the potential of this compound in studying the metabolism of similar compounds in biological systems (Kanamori et al., 2002).

Synthesis and Structural Elucidation

The synthesis and structural analysis of brominated organic compounds, including those related to this compound, have been a subject of research. For instance, the regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid yielded a compound with a closely related structure, demonstrating the compound's potential in synthetic organic chemistry and material science for creating specific molecular configurations (Guzei et al., 2010).

Antioxidant Properties

Studies on marine-derived compounds have identified bromophenols with antioxidant properties, where the presence of bromine and phenolic groups plays a crucial role in their activity. These findings suggest that compounds like this compound could be explored for their antioxidant capacity, potentially contributing to the development of natural antioxidant sources or therapeutic agents (Li et al., 2007).

Bioassay-Guided Fractionation

The isolation of new metabolites from marine-derived fungi, including compounds with structures similar to this compound, underscores the utility of this compound in natural product research. Such studies often aim to discover novel bioactive compounds with potential pharmaceutical applications, highlighting the role of brominated phenolic structures in mediating biological activities (Xifeng et al., 2006).

Properties

IUPAC Name

2-(5-bromo-2-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGHTMGJWQZJEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622479
Record name (5-Bromo-2-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38692-72-7
Record name (5-Bromo-2-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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